molecular formula C10H12O4S B7867040 3-[(2-Methylphenyl)sulfonyl]propanoic acid

3-[(2-Methylphenyl)sulfonyl]propanoic acid

Cat. No.: B7867040
M. Wt: 228.27 g/mol
InChI Key: DKVQLZLZHFHCQA-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)sulfonyl]propanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methylphenyl)sulfonyl]propanoic acid typically involves the sulfonylation of 2-methylphenyl with propanoic acid. One common method includes the reaction of 2-methylphenylsulfonyl chloride with propanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methylphenyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinic acids or thiols.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfinic acids or thiols.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

3-[(2-Methylphenyl)sulfonyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)propanoic acid
  • 3-(4-Methylphenylsulfonamido)propanoic acid

Comparison: 3-[(2-Methylphenyl)sulfonyl]propanoic acid is unique due to the presence of the 2-methylphenyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(2-methylphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-4-2-3-5-9(8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVQLZLZHFHCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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